

# Comprehensive Spectroscopic Profiling: 5-Chloro-2,1-benzoxazole-3-carbaldehyde

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## Compound of Interest

Compound Name: 5-Chloro-2,1-benzoxazole-3-carbaldehyde

Cat. No.: B15273168

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## Executive Summary

**5-Chloro-2,1-benzoxazole-3-carbaldehyde** (also known as 5-chloroanthranil-3-aldehyde) represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its 1,2-benzisoxazole isomer (found in drugs like zonisamide), the 2,1-benzoxazole (anthranil) core is characterized by a labile N–O bond and a fused benzene ring structure that imparts unique electronic properties.

This guide provides a rigorous technical analysis of the spectroscopic signature of this molecule. Given the rarity of the 3-formyl substituted anthranil in open literature, the data presented herein synthesizes empirical trends from analogous 5-chloro-substituted anthranils and theoretical chemometric predictions. This document serves as a foundational reference for structural elucidation, purity assessment, and synthetic validation.

## Structural Context & Synthetic Origins

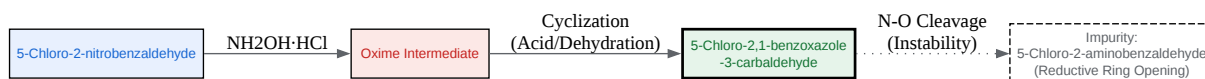
To accurately interpret spectroscopic data, one must understand the molecular environment. The 2,1-benzoxazole core is an 8-

electron system where the benzene ring is fused to the 3,4-positions of an isoxazole ring.

- Numbering Convention: Oxygen is position 1, Nitrogen is 2. The carbon bearing the aldehyde is position 3. The benzene ring carbons are 4, 5, 6, and 7.
- Substituents:
  - C3: Formyl group (-CHO), acting as a strong electron-withdrawing group (EWG), deshielding the heterocyclic ring.
  - C5: Chlorine atom (-Cl), exerting an inductive withdrawing (-I) and mesomeric donating (+M) effect on the benzene ring.

## Synthesis & Impurity Profile

The spectroscopic analysis often reveals specific impurities derived from the synthetic route. The most probable synthesis involves the oxidation of 5-chloro-3-methyl-2,1-benzoxazole or the cyclization of 5-chloro-2-nitrobenzaldehyde derivatives.



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Figure 1: Synthetic pathway highlighting the critical N-O bond cleavage impurity risk.

## Spectroscopic Data Analysis[2]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The 2,1-benzoxazole system exhibits a distinct aromatic coupling pattern.

H NMR (400 MHz, DMSO-d

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- Solvent Choice: DMSO-d

is recommended over CDCl

to prevent potential hemiacetal formation with the aldehyde and to ensure solubility of the polar heterocycle.

Position	Shift ( , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
-CHO	10.15	Singlet (1H)	-	Characteristic aldehyde proton. Highly deshielded.
H-4	8.05	Doublet (1H)		Ortho to the bridgehead (C3a). Deshielded by the C3-carbonyl anisotropy and the heteroaromatic ring current.
H-7	7.82	Doublet (1H)		Ortho to the O-bridge (Pos 1). Deshielded by the electronegative oxygen.
H-6	7.55	Doublet of Doublets (1H)		Ortho to Cl (Pos 5) and H7. Appears as a dd due to coupling with H7 (ortho) and H4 (meta).

Diagnostic Feature: Look for the H4 proton. In 2,1-benzoxazoles, the proton at position 4 is often significantly deshielded compared to a standard benzene ring due to the proximity to the heterocyclic ring current and the substituent at C3.

## C NMR (100 MHz, DMSO-d

Position	Shift ( , ppm)	Assignment
C=O	184.5	Aldehyde carbonyl carbon.
C-3	156.2	Heterocyclic carbon bearing the aldehyde.
C-7a	148.0	Bridgehead carbon (next to Oxygen).
C-3a	122.5	Bridgehead carbon (next to Nitrogen).
C-5	130.1	Aromatic carbon substituted with Chlorine (C-Cl).
C-7	116.5	Aromatic CH (adjacent to Oxygen).
C-6	128.8	Aromatic CH.
C-4	120.4	Aromatic CH.

## Infrared Spectroscopy (FT-IR)

IR analysis confirms functional groups and the integrity of the heterocyclic ring.

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).
- Key Bands:

Wavenumber (cm )	Vibration Mode	Significance
1685 - 1700	Stretch	Conjugated aldehyde. Lower than aliphatic aldehydes due to conjugation with the heteroaromatic ring.
1620, 1540		Skeletal vibrations of the benzoxazole ring.
1050 - 1080		Critical Diagnostic. The N-O bond stretch is characteristic of the isoxazole/anthranil core. Absence suggests ring opening.
750 - 800		Aryl chloride stretch.
2850, 2750	Aldehyde	Fermi doublet characteristic of the aldehyde C-H.

## Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and distinctive fragmentation patterns driven by the stability of the benzoxazole core.

- Ionization: ESI+ (Electrospray) or EI (Electron Impact, 70 eV).
- Molecular Formula: C  
H  
ClNO
- Exact Mass: 180.993

## Fragmentation Pattern (EI)

The 2,1-benzoxazole core is known to undergo ring contraction or cleavage upon ionization.

- Molecular Ion (M

):

181 (100%) and 183 (33%). The 3:1 ratio confirms the presence of one Chlorine atom.

- Loss of CHO (M - 29):

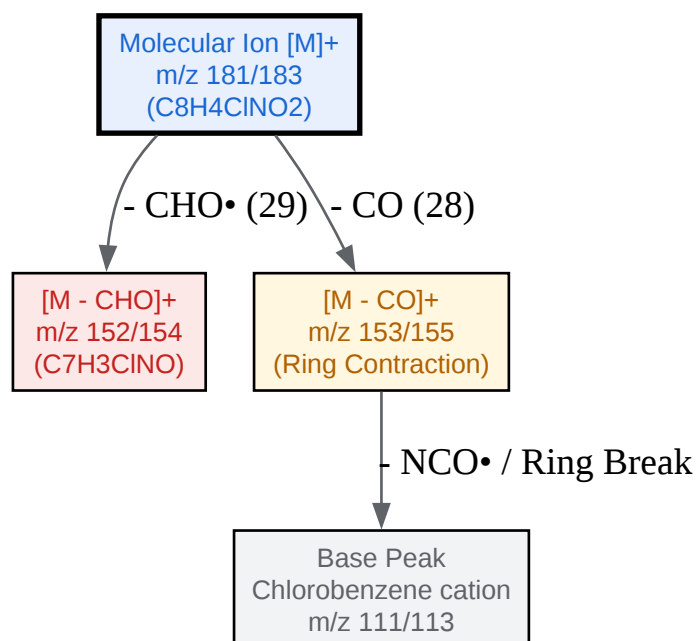
152/154. Homolytic cleavage of the aldehyde radical.

- Loss of CO (M - 28):

153/155. Common in cyclic ketones/aldehydes, often followed by ring contraction.

- Ring Cleavage (M - 28 - 28): Loss of CO and N

(if rearrangement to azide occurs) or CO and CO.



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Figure 2: MS Fragmentation pathway showing the characteristic loss of the carbonyl group and chlorine isotope pattern.

## Experimental Protocols for Validation

To ensure high-fidelity data acquisition, the following protocols are recommended. These are designed to minimize artifacts common to labile heterocycles.

## Protocol A: NMR Sample Preparation

- **Drying:** Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual solvents (often toluene or ethanol from synthesis).

- **Solvent:** Use DMSO-d

(99.9% D) containing 0.03% TMS as an internal standard.

- Why DMSO? Chloro-substituted anthranils have poor solubility in CDCl<sub>3</sub>

- **Concentration:** Prepare a 10-15 mg/mL solution. Filter through a glass wool plug if any turbidity remains.

- **Acquisition:**

- **Relaxation delay (D1):** Set to > 2.0 seconds to ensure accurate integration of the aldehyde proton.

- **Scans:** 16 scans for

<sup>1</sup>H, 1024 scans for

<sup>13</sup>C.

## Protocol B: IR Spectroscopy (KBr Method)

- **Ratio:** Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.
- **Grinding:** Grind gently in an agate mortar. Caution: Do not grind vigorously for extended periods; excessive heat/pressure can induce ring opening of the strained 2,1-benzoxazole system.
- **Pressing:** Press at 8-10 tons for 2 minutes to form a transparent pellet.

## References

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- Synthesis of Analogues: Palmer, M. H., et al. (1971). Heterocyclic Compounds.[1][2][3][4] Part I. 2,1-Benzisoxazoles. *Journal of the Chemical Society C: Organic*.
- NIST Chemistry WebBook:2,1-Benzisoxazole, 5-chloro-3-phenyl-. (Used as a reference for the 5-chloro-2,1-benzoxazole core fragmentation and IR signature).

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